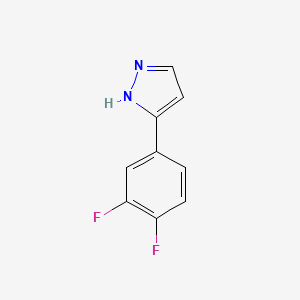

5-(3,4-difluorophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZUGMQQWZARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296022 | |

| Record name | 3-(3,4-Difluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474707-69-2 | |

| Record name | 3-(3,4-Difluorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474707-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Difluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 3,4 Difluorophenyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the pyrazole (B372694) ring is characterized by a susceptibility to electrophilic attack and, under certain conditions, nucleophilic substitution, primarily when a suitable leaving group is present.

The unique properties of pyrazoles are often attributed to their substitution patterns. Electrophilic substitution reactions typically occur at the C4 position, which is the most electron-rich carbon. commonorganicchemistry.com This is consistent with electrophilic fluorination reactions on various pyrazole derivatives, which selectively yield 4-fluoro-pyrazoles. rsc.org A prominent example of electrophilic substitution is iodination. Depending on the reaction conditions, iodination of aryl-pyrazoles can be directed to either the C4 or C5 position with high regioselectivity. For instance, using ceric ammonium (B1175870) nitrate (B79036) (CAN) and molecular iodine promotes iodination at the C4 position, whereas treatment with n-butyllithium followed by iodine results in exclusive substitution at the C5 position. masterorganicchemistry.com

While the electron-rich nature of the pyrazole ring makes it generally resistant to direct nucleophilic attack, nucleophilic aromatic substitution (SNAr) is feasible when the ring is substituted with strong electron-withdrawing groups. A key example is the reaction of 3,4,5-trinitro-1H-pyrazole with nucleophiles like ammonia, amines, or thiols, which results in the regioselective substitution of the nitro group at the C4 position under mild conditions. sigmaaldrich.com This demonstrates that a suitably activated pyrazole can undergo nucleophilic substitution, providing a pathway to C4-functionalized derivatives.

Table 1: Substitution Reactions on the Pyrazole Core

| Reaction Type | Position | Reagents/Conditions | Reference |

|---|---|---|---|

| Electrophilic Substitution (Iodination) | C4 | I2, Ceric Ammonium Nitrate (CAN) | masterorganicchemistry.com |

| Electrophilic Substitution (Iodination) | C5 | 1. n-BuLi 2. I2 | masterorganicchemistry.com |

| Electrophilic Substitution (Fluorination) | C4 | Selectfluor™ | rsc.org |

| Nucleophilic Substitution (of NO2 group) | C4 | Ammonia, Amines, or Thiols | sigmaaldrich.com |

Oxidation and Reduction Pathways

The oxidation and reduction of pyrazole derivatives provide important synthetic routes to either generate the aromatic pyrazole core or to modify its substituents.

A common and crucial oxidation pathway involves the aromatization of 4,5-dihydro-1H-pyrazoles (pyrazolines) to form the corresponding pyrazoles. This transformation is often a key step in multi-step syntheses. Various oxidizing agents can achieve this, including iodine, manganese dioxide (MnO₂), and tetrabutylammonium (B224687) peroxydisulfate. nih.govnih.govresearchgate.net More recently, sustainable electrochemical methods have been developed for the oxidative aromatization of pyrazolines, using inexpensive sodium chloride as a redox mediator in a simple setup. rsc.orgnih.gov In some cases, oxidation can be accompanied by other transformations; for example, MnO₂-mediated oxidation of certain 5-acylpyrazolines proceeds through a deacylative pathway to yield 1,4-diarylpyrazoles. nih.gov

Oxidative conditions can also be used to form new bonds on substituents attached to the pyrazole ring. For instance, pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form highly functionalized azo compounds, demonstrating that the pyrazole nucleus itself is stable to certain oxidative conditions that transform its appended functional groups. nih.gov

Reduction reactions are particularly important for modifying substituents on the pyrazole scaffold. For example, a nitro group on an attached phenyl ring can be reduced to an amine, a hydroxylamine, or an azo compound depending on the reagents used. wikipedia.org Catalytic hydrogenation (e.g., with H₂ and Pd/C) or the use of metals in acid (e.g., Fe or Sn in HCl) are standard methods for reducing a nitro group to a primary amine. commonorganicchemistry.commasterorganicchemistry.com This conversion is synthetically valuable as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one, opening up new avenues for further functionalization. masterorganicchemistry.com

Table 2: Key Oxidation and Reduction Reactions

| Transformation | Substrate | Product | Reagents/Conditions | Reference |

|---|---|---|---|---|

| Oxidative Aromatization | Pyrazoline | Pyrazole | MnO2, I2, Electrochemical Oxidation | rsc.orgnih.govnih.gov |

| Oxidative Dehydrogenative Coupling | Pyrazol-5-amine | Azo-pyrazole | CuI, TBHP | nih.gov |

| Nitro Group Reduction | Aryl-NO2 | Aryl-NH2 | H2/Pd/C; Fe, HCl | commonorganicchemistry.commasterorganicchemistry.com |

Functionalization at Pyrazole Nitrogen and Carbon Positions

The ability to introduce diverse functional groups at specific nitrogen and carbon atoms of the pyrazole ring is fundamental to creating tailored molecules like 5-(3,4-difluorophenyl)-1H-pyrazole derivatives.

Nitrogen Functionalization: The N1 position of the pyrazole ring is readily functionalized, most commonly through N-alkylation or N-arylation. For instance, reacting the pyrazole with an appropriate halide under basic conditions can introduce a wide variety of substituents. An example of a derivative functionalized at this position is 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, which features a difluorophenyl group at the N1 position.

Carbon Functionalization: The carbon atoms of the pyrazole ring (C3, C4, and C5) can be functionalized using several strategies. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly installing new groups onto the pyrazole core, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

C5-Functionalization: The proton at the C5 position is often the most acidic, allowing for regioselective deprotonation using a strong base like n-butyllithium. The resulting lithiated intermediate can be trapped with various electrophiles. This strategy has been used to install iodo groups (using I₂) or formyl groups (using DMF) at the C5 position. masterorganicchemistry.com

C4-Functionalization: As discussed previously, the C4 position is the primary site for electrophilic attack. This allows for the introduction of halogens and other groups. Additionally, functional groups can be introduced at C4 by designing syntheses that utilize pre-functionalized building blocks. This is exemplified by the synthesis of tetrazole derivatives, such as 5-[5-(3,5-difluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole.

C3-Functionalization: While less commonly targeted for substitution on a pre-formed ring, functional groups can be installed at the C3 position by starting with appropriately substituted precursors, such as functionalized alkynyl ketones, which are then cyclized with hydrazine (B178648) to form the pyrazole nucleus. nih.gov

Table 3: Strategies for Positional Functionalization

| Position | Strategy | Example Reagents | Reference |

|---|---|---|---|

| N1 | N-Arylation/Alkylation | Aryl/alkyl halides, Base | - |

| C5 | Deprotonation/Lithiation followed by Electrophilic Quench | 1. n-BuLi 2. I2 or DMF | masterorganicchemistry.com |

| C4 | Electrophilic Substitution | I2/CAN | masterorganicchemistry.com |

| C3/C5 | Synthesis from Functionalized Precursors | Functionalized alkynyl ketones + Hydrazine | nih.gov |

Development of Novel Derivatives for Research Applications

The derivatization of the this compound scaffold is a highly active area of research, aimed at developing novel compounds for a wide range of applications, particularly in medicine. The fluorinated phenyl ring is often incorporated to enhance metabolic stability and binding affinity.

A significant focus has been on the development of kinase inhibitors for cancer therapy. Derivatives of 5-phenyl-1H-pyrazole have been designed and synthesized as potent inhibitors of the BRAF(V600E) mutant kinase, which is implicated in cellular growth dysregulation. Similarly, related 4,5-dihydropyrazole niacinamide derivatives have also shown promise as BRAF inhibitors. researchgate.net

The pyrazole scaffold is also a key component in the search for new antimicrobial agents. Various 5-(Aryl)-3-phenyl-1H-pyrazole derivatives have been investigated for their potential as potent antimicrobial compounds. nih.gov Furthermore, fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, have been studied as selective inhibitors of enzymes in parasites, like Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), highlighting their potential in treating infectious diseases. youtube.com

Recently, a closely related analogue, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, was synthesized and evaluated for its pharmacological effects. This compound demonstrated significant anti-inflammatory, analgesic, and vasorelaxant properties, with its mechanism of action involving the NO/cGMP pathway and calcium channels. bldpharm.com This research underscores the therapeutic potential of aryl-pyrazole derivatives in treating inflammatory conditions and cardiovascular disorders.

Table 4: Research Applications of Novel Pyrazole Derivatives

| Derivative Class | Research Application | Target/Mechanism | Reference |

|---|---|---|---|

| 5-Phenyl-1H-pyrazoles | Anticancer | BRAF(V600E) kinase inhibition | |

| 5-(Aryl)-3-phenyl-1H-pyrazoles | Antimicrobial | General antimicrobial activity | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Antiparasitic (Toxoplasmosis) | Selective TgCDPK1 kinase inhibition | youtube.com |

| 5-(1-Aryl-1H-pyrazol-4-yl)-1H-tetrazoles | Anti-inflammatory, Vasorelaxant | NO/cGMP pathway, Calcium channels | bldpharm.com |

Advanced Spectroscopic and Structural Elucidation of 5 3,4 Difluorophenyl 1h Pyrazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-(3,4-difluorophenyl)-1H-pyrazole. Through ¹H, ¹³C, and ¹⁹F NMR, a complete picture of the molecule's framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. The pyrazole (B372694) ring protons (H-3 and H-4) and the protons on the difluorophenyl ring exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the pyrazole ring typically appears as a broad singlet due to quadrupole broadening and exchange. The proton at the C4 position of the pyrazole ring is expected to be a doublet, coupled to the H-3 proton. The aromatic protons of the difluorophenyl ring show complex splitting patterns (multiplets) due to both homo- and heteronuclear (H-F) coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The five carbons of the pyrazole ring and the six carbons of the difluorophenyl ring will each produce a distinct signal. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and fluorine atoms. The carbons directly bonded to fluorine (C-3' and C-4') will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF), a key feature in identifying their positions. Carbons further away will exhibit smaller, long-range coupling constants.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is crucial for confirming the substitution pattern on the phenyl ring. aiinmr.comwikipedia.org The 100% natural abundance and high sensitivity of the ¹⁹F nucleus provide clear spectra. aiinmr.comwikipedia.org For a 3,4-difluoro substitution, two distinct signals are expected. These signals will appear as multiplets due to coupling with each other (³JF-F) and with adjacent aromatic protons (³JH-F and ⁴JH-F). wikipedia.org The analysis of these coupling constants helps to unambiguously assign the fluorine positions.

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | N-H (Pyrazole) | 12.0 - 14.0 | br s | - |

| ¹H | H-3 (Pyrazole) | ~7.7 | d | ³JHH ≈ 2-3 |

| ¹H | H-4 (Pyrazole) | ~6.5 | d | ³JHH ≈ 2-3 |

| ¹H | Aromatic | 7.2 - 7.8 | m | H-H and H-F coupling |

| ¹³C | C-3 (Pyrazole) | ~140 | d | |

| ¹³C | C-4 (Pyrazole) | ~105 | d | |

| ¹³C | C-5 (Pyrazole) | ~148 | s | |

| ¹³C | Aromatic (C-F) | 145 - 155 | dd | ¹JCF ≈ 240-250, ²JCF ≈ 15-25 |

| ¹³C | Aromatic (C-H) | 115 - 130 | m | |

| ¹³C | Aromatic (C-C) | 125 - 135 | m | |

| ¹⁹F | F-3' | -135 to -145 | m | F-F and F-H coupling |

| ¹⁹F | F-4' | -135 to -145 | m | F-F and F-H coupling |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar substituted pyrazole structures. rsc.orgrsc.orgorganicchemistrydata.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying characteristic stretching and bending vibrations. Key expected absorptions for this compound include:

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring, often broadened due to hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings typically appear in the 1450-1620 cm⁻¹ region. researchgate.net

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1250 cm⁻¹ range.

Ring Vibrations: Pyrazole ring deformation and breathing modes can be observed at lower frequencies. derpharmachemica.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "breathing" mode of the phenyl ring, often produce strong Raman signals. The C-F bonds can also give rise to characteristic Raman bands. The combination of IR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** | Intensity |

| N-H Stretch | 3100-3300 | Weak/Medium | Broad |

| Aromatic C-H Stretch | 3000-3100 | Strong | Medium |

| C=N/C=C Ring Stretch | 1450-1620 | Strong | Strong |

| Pyrazole Ring Deformation | 600-1000 | Medium | Medium |

| C-F Stretch | 1100-1250 | Medium | Strong |

| C-H Out-of-Plane Bend | 800-900 | Medium | Strong |

Note: Frequencies are approximate and based on data from similar aromatic and heterocyclic compounds. researchgate.netderpharmachemica.comresearchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry (MS) is employed to determine the molecular weight and study the fragmentation pattern of this compound, providing further confirmation of its structure.

In a typical electron ionization (EI) mass spectrum, the molecule will first lose an electron to form the molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (180.15 g/mol ). This molecular ion peak is expected to be prominent. chemguide.co.uk

The fragmentation of pyrazoles is a well-studied process. researchgate.net The primary fragmentation pathways for this compound are anticipated to involve the cleavage of the pyrazole ring. Common fragmentation steps include the loss of a hydrogen atom ([M-H]⁺), followed by the elimination of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). researchgate.net The difluorophenyl cation ([C₆H₃F₂]⁺, m/z 113) is also an expected stable fragment. The presence of this fragment would strongly support the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 180 | [C₉H₆F₂N₂]⁺• | (Molecular Ion) |

| 179 | [C₉H₅F₂N₂]⁺ | H• |

| 153 | [C₉H₅F₂]⁺ | N₂ |

| 152 | [C₉H₄F₂]⁺• | HCN from [M-H]⁺ |

| 113 | [C₆H₃F₂]⁺ | C₃H₃N₂• |

Note: The relative intensities of the fragment ions depend on the ionization energy and the stability of the resulting ions. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as other substituted difluorophenyl pyrazoles, allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.comnih.gov

The structure would consist of a planar pyrazole ring and a planar difluorophenyl ring. nih.gov A key parameter is the dihedral angle between these two rings, which is typically found to be non-zero, indicating a twisted conformation in the solid state. nih.gov In the crystal lattice, molecules are expected to be linked by intermolecular hydrogen bonds between the N-H group of the pyrazole ring of one molecule and the pyridine-like N2 atom of an adjacent molecule. mdpi.com These interactions often lead to the formation of supramolecular structures like dimers, trimers, or catemers (chains). mdpi.commdpi.com

Interactive Data Table: Predicted Crystallographic Parameters from Analogous Structures

| Parameter | Predicted Value | Reference |

| Crystal System | Monoclinic or Triclinic | nih.govmdpi.com |

| Space Group | P2₁/c or C2/c | mdpi.comresearchgate.net |

| Hydrogen Bonding Motif | N-H···N intermolecular bonds forming chains or cyclic motifs | mdpi.com |

| Dihedral Angle (Pyrazole-Phenyl) | 10° - 55° | nih.govnih.gov |

| N-N Bond Length (Å) | ~1.35 Å | nih.gov |

| C-F Bond Length (Å) | ~1.36 Å | nih.gov |

Note: These parameters are predictions based on published crystal structures of similar compounds and may differ from the actual experimental values for the title compound.

Computational and Theoretical Investigations of 5 3,4 Difluorophenyl 1h Pyrazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for examining the electronic structure and properties of molecules. nih.govnih.gov These methods are used to model various aspects of 5-(3,4-difluorophenyl)-1H-pyrazole, from its geometry to its electronic behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. nih.gov For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis of pyrazole (B372694) derivatives often reveals a planar or near-planar arrangement of the pyrazole ring. nih.govnih.govnih.gov The dihedral angle between the pyrazole ring and the attached phenyl ring is a key parameter. In a related compound, 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, the dihedral angle between the pyrazole and difluorobenzene rings is 50.30 (13)°. nih.gov For 3-(4-fluoro-phenyl)-1H-pyrazole, the dihedral angles between the pyrazole and benzene (B151609) rings in its different tautomeric forms are found to be between 10.7° and 19.8°. nih.gov These findings suggest that the 3,4-difluorophenyl group in this compound is also likely to be twisted out of the plane of the pyrazole ring.

The optimized geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's stability and reactivity. These parameters are often calculated using DFT methods like B3LYP with a suitable basis set. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For many organic molecules, this gap is a key factor in their electronic properties and potential applications in areas like optoelectronics. nih.gov

Computational studies on similar pyrazole derivatives have shown that the distribution of HOMO and LUMO orbitals is key to understanding charge transfer within the molecule. nih.gov Typically, the HOMO is localized over the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient areas.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -0.3316 |

| LUMO Energy | -0.0472 |

| Energy Gap (ΔE) | 0.2844 |

Note: The data presented is for a related pyrazole compound and serves as an illustrative example. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.eduwisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals to understand charge delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.govresearchgate.net

NBO analysis can reveal the hybridization of atomic orbitals and the nature of chemical bonds (e.g., sigma or pi bonds). uni-muenchen.deq-chem.com The analysis of donor-acceptor interactions provides quantitative information about the stabilization energy associated with electron delocalization from a filled Lewis-type orbital to an empty non-Lewis orbital. wisc.edu These interactions are crucial for understanding the subtle electronic effects that govern a molecule's structure and reactivity. For instance, in pyrazole systems, the lone pair of electrons on the nitrogen atoms can participate in these delocalization interactions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov

The MEP map uses a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. uni-muenchen.deresearchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. uni-muenchen.deresearchgate.net Green areas denote regions of neutral potential.

For pyrazole derivatives, the MEP map often shows negative potential around the nitrogen atoms of the pyrazole ring and any electronegative substituents, making these sites attractive to electrophiles. nih.govresearchgate.net The hydrogen atoms and parts of the phenyl ring typically show positive potential. bhu.ac.in

Tautomerism Studies and Energetic Preferences

Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govclockss.org Computational studies are essential for determining the relative stabilities of these tautomers.

For 3-(4-fluoro-phenyl)-1H-pyrazole, crystallographic studies have shown the co-existence of two tautomers in the same crystal. nih.gov Theoretical calculations, often using DFT or ab initio methods, can predict the energy difference between the possible tautomers of this compound. The tautomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant form in equilibrium. These calculations are crucial for understanding the reactivity and spectroscopic properties of the compound, as different tautomers may exhibit different behaviors. researchgate.net

Theoretical Spectroscopic Predictions (IR, UV-Vis, NMR)

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structural confirmation. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. nih.gov These calculated frequencies can be assigned to specific vibrational modes, such as C-H stretching, C=C stretching, and N-H stretching, providing a detailed understanding of the molecule's vibrational behavior. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. bhu.ac.in These calculations provide information about the electronic transitions, including the absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govsrce.hr These predicted chemical shifts can be correlated with experimental NMR data to aid in the structural elucidation of the molecule.

Mechanistic Aspects of Biological Activities Associated with 5 3,4 Difluorophenyl 1h Pyrazole Analogs

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase, Kinases)

The biological activities of 5-(3,4-difluorophenyl)-1H-pyrazole analogs are frequently attributed to their ability to inhibit specific enzymes. This inhibition is a key mechanism driving their therapeutic potential.

Cyclooxygenase (COX) Inhibition: A significant number of pyrazole (B372694) derivatives are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many pyrazole-based compounds, such as celecoxib, exhibit selective inhibition of COX-2. nih.govresearchgate.net This selectivity is considered a desirable trait as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of the constitutively expressed COX-1 enzyme. nih.gov For instance, a novel pyrazole derivative, FR140423, was found to be 150 times more selective for COX-2 over COX-1 in recombinant human cyclooxygenase enzyme assays. nih.gov

Kinase Inhibition: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Pyrazole derivatives have emerged as a significant class of kinase inhibitors. nih.govfrontiersin.orgnih.govnih.gov They have been shown to target a variety of kinases, including:

Janus Kinases (JAKs): Certain pyrazole derivatives exhibit potent inhibitory activity against JAK2 and JAK3. nih.gov

Aurora Kinases: Inhibition of Aurora A and Aurora B kinases by pyrazole analogs has also been reported. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Some pyrazole compounds have been identified as inhibitors of VEGFR-2, a key regulator of angiogenesis.

Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and CDK9, which are critical for cell cycle regulation. nih.gov

The mechanism of kinase inhibition by these pyrazole analogs often involves competitive binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Monoamine Oxidase (MAO) Inhibition: Some pyrazoline derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. nih.gov These compounds have been shown to act as reversible inhibitors. nih.gov

Enzyme Inhibition by this compound Analogs

| Analog/Derivative | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| FR140423 | COX-2 | 150-fold more selective for COX-2 than COX-1 | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2, JAK3, Aurora A, Aurora B | IC50 values ranging from 0.008 to 2.52 μM | nih.gov |

| 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidase (MAO) | Reversible inhibition | nih.gov |

Interaction with Molecular Targets and Receptors

The therapeutic effects of this compound analogs are also a result of their interactions with various molecular targets and receptors.

Some pyrazole derivatives with analgesic properties have been shown to interact with the opioid system. For example, the analgesic effects of FR140423 were blocked by the mu-opioid antagonist naloxone, suggesting an interaction with mu-opioid receptors. nih.gov

Molecular docking studies have provided valuable insights into the binding modes of pyrazole derivatives with their target proteins. These studies have revealed that the pyrazole core can form key hydrogen bonds and hydrophobic interactions within the active sites of enzymes like COX-2 and various kinases. These interactions are crucial for the stabilization of the enzyme-inhibitor complex and are responsible for the observed inhibitory activity.

Mechanistic Insights into Anti-inflammatory Potency

The anti-inflammatory activity of this compound analogs is primarily attributed to their inhibition of COX enzymes, particularly the inducible COX-2 isoform. nih.govresearchgate.netnih.gov By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. This leads to a reduction in the classic signs of inflammation, such as edema. nih.gov

Anti-inflammatory Mechanisms of this compound Analogs

| Analog/Derivative | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| FR140423 | Selective COX-2 Inhibition | Reduced carrageenin-induced paw edema and adjuvant arthritis | nih.gov |

| LQFM039 (5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole) | Involvement of NO/cGMP pathway and calcium channels | Reduced paw edema and cell migration | sunyempire.edu |

Mechanistic Insights into Antimicrobial Action

Several pyrazole derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. nih.govnih.gov The mechanisms underlying this activity are varied.

One proposed mechanism of action for certain pyrazole derivatives is the inhibition of lipid A biosynthesis, an essential pathway in Gram-negative bacteria. For example, hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have been suggested to be potential inhibitors of LpxM, an enzyme involved in the final steps of lipid A synthesis.

Other pyrazole-containing compounds have been shown to disrupt the bacterial cell wall, leading to cell lysis. nih.gov This disruption can occur through various interactions with cell membrane components. While the exact antimicrobial mechanisms for many pyrazole derivatives are still under investigation, their ability to target essential bacterial pathways makes them attractive candidates for the development of new antibiotics. nih.gov

Antimicrobial Activity of this compound Analogs

| Analog/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Staphylococcus aureus | 0.78 | sunyempire.edu |

| Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Methicillin-resistant S. aureus (MRSA) | 0.78 | sunyempire.edu |

| Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Bacillus subtilis | 0.78 | sunyempire.edu |

| Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Acinetobacter baumannii | 0.78 | sunyempire.edu |

Mechanistic Insights into Anticancer Activity

The anticancer properties of this compound analogs are a major area of research. frontiersin.orgnih.govresearchgate.netnih.gov These compounds have been shown to exert their effects through the modulation of several key cellular processes involved in cancer development and progression.

A primary mechanism of anticancer activity is the inhibition of protein kinases that are often overactive in cancer cells. frontiersin.orgnih.govnih.govresearchgate.net By targeting kinases such as CDKs, VEGFR-2, and others, these pyrazole derivatives can disrupt signaling pathways that control cell proliferation, survival, and angiogenesis. frontiersin.orgnih.gov

The inhibition of these kinases often leads to:

Cell Cycle Arrest: Many pyrazole analogs have been shown to arrest the cell cycle at various phases, most commonly the G2/M or S phase. nih.govnih.gov This prevents cancer cells from dividing and proliferating.

Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. nih.gov This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

DNA Damage: Some pyrazole derivatives have been found to induce DNA damage in cancer cells, which can also lead to apoptosis. nih.gov

Anticancer Activity of this compound Analogs

| Analog/Derivative | Cancer Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast) | 3.9–35.5 | Bcl-2 inhibition, DNA damage, induction of apoptosis | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | MCF-7, HCT-116, Hela | Variable | CDK2 and/or CDK9 inhibition, cell cycle arrest, induction of apoptosis | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | K562 (Leukemia) | 6.726 | JAK2/3 and Aurora A/B inhibition, cell cycle arrest at G2 phase | nih.gov |

Structure Activity Relationship Sar Studies of Fluorinated Pyrazoles

Impact of Fluoro-Substitution Pattern on Biological Activity

The biological activity of phenyl-pyrazole derivatives is significantly influenced by the number and position of fluorine atoms on the phenyl ring. Fluorine's high electronegativity and ability to form specific non-covalent interactions, such as hydrogen bonds and orthogonal multipolar interactions with protein backbones, can dramatically alter a compound's binding affinity and metabolic stability. nih.govacs.orgnih.gov

Research into various fluorinated pyrazoles has demonstrated clear SAR trends. For instance, in a study on 4-arylazo-3,5-diamino-1H-pyrazoles designed to act as anti-biofilm agents, the position of a single fluorine substituent on the phenyl ring had a marked effect on activity. The ortho-fluorinated compound (2-F) showed the highest efficacy in reducing c-di-GMP levels (83% reduction), outperforming both the meta- (3-F, 73% reduction) and para- (4-F, 44% reduction) substituted analogues. nih.gov This highlights the critical role of substituent placement in optimizing interaction with the biological target.

In the context of insecticides targeting the ryanodine (B192298) receptor (RyR), a series of compounds featuring a 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole moiety were developed. nih.gov One of the most potent compounds from this series, IVc, which incorporates the 3,4-difluoro pattern on a separate phenyl ring, exhibited exceptional insecticidal activity against Plutella xylostella, with 90% efficacy at a very low concentration (10⁻⁵ mg L⁻¹). nih.gov This level of activity surpassed that of the commercial insecticide chlorantraniliprole, underscoring the benefit of the specific difluoro-substitution pattern in this class of compounds. nih.gov

The inclusion of fluorine often enhances lipophilicity and metabolic stability, which can improve bioavailability and binding affinity. researchgate.netnih.gov For example, the well-known drug Celecoxib contains a fluorine substitution to increase its metabolic stability. mdpi.com The C-F bond is more stable than a C-H bond, and this substitution can block metabolically vulnerable sites on the molecule. acs.orgmdpi.com

| Compound Class | Fluoro-Substitution Pattern | Key Finding | Reference |

|---|---|---|---|

| 4-Arylazo-3,5-diamino-1H-pyrazoles | 2-Fluoro | Highest activity (83% c-di-GMP reduction), superior to 3-F and 4-F patterns. | nih.gov |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | 3-Fluoro | Moderate activity (73% c-di-GMP reduction). | nih.gov |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | 4-Fluoro | Lowest activity (44% c-di-GMP reduction). | nih.gov |

| 1-Phenyl-1H-pyrazole Insecticides | 4,5-Difluoro (on N1-phenyl ring) | Compound IVc showed 90% activity against P. xylostella, exceeding chlorantraniliprole. | nih.gov |

| Thrombin Inhibitors | Single Fluorine vs. Non-fluorinated | Fluorinated analogues showed a 5-fold stronger binding affinity. | nih.gov |

Influence of Substituents at Different Pyrazole Ring Positions

SAR analysis of pyrazole-5-fluorosulfates as selective butyrylcholinesterase (BuChE) inhibitors revealed that substituents at the N1, C3, and C4 positions all affect inhibitory activity. nih.govtandfonline.com In a series of 26 synthesized compounds, compound K3 emerged as the most potent BuChE inhibitor, and this activity was directly linked to the specific combination of substituents around the pyrazole ring. nih.govtandfonline.com

Similarly, for 3,5-pyrazolidinedione derivatives, the acidity of the hydrogen atom at the C4 position is strongly correlated with anti-inflammatory activity. pharmacy180.com Decreasing this acidity by placing substituents at C4, such as in 4,4-dialkyl derivatives, abolishes the activity. pharmacy180.com This indicates that the electronic properties of the C4 position are crucial for the mechanism of action in that specific scaffold.

Substitutions at the N1 position often have a profound impact. In a study of pyrazoline derivatives as monoamine oxidase (MAO) inhibitors, compounds with an acetyl group at N1 were more active than those with a thiocarbamoyl group. tandfonline.com This demonstrates that even relatively small changes to the N1 substituent can significantly influence biological outcomes. Furthermore, research on pyrazole analogues has shown that introducing groups like phenyl, chloro, or methoxy (B1213986) at the N1 position can confer selectivity for MAO-A over MAO-B. nih.gov

| Pyrazole Position | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| N1, C3, C4 | Various | Substituents at all three positions were found to affect BuChE inhibitory activity. | nih.govtandfonline.com |

| N1 | Acetyl Group | Led to higher MAO inhibition compared to a thiocarbamoyl group. | tandfonline.com |

| N1 | Phenyl, Chloro, Methoxy | Conferred selectivity for MAO-A over MAO-B. | nih.gov |

| C4 | Acidic Hydrogen | Essential for the anti-inflammatory activity of 3,5-pyrazolidinediones. | pharmacy180.com |

| C4 | Alkyl Group | Abolished anti-inflammatory activity in 3,5-pyrazolidinediones. | pharmacy180.com |

Rational Design Principles for Enhanced Target Selectivity

Rational drug design aims to create molecules with high affinity and selectivity for a specific biological target, thereby maximizing therapeutic effects while minimizing off-target side effects. For fluorinated pyrazoles, this involves leveraging a deep understanding of the target's three-dimensional structure and the specific chemical interactions that fluorine can mediate. nih.govacs.org

A key principle is the exploitation of unique interactions that only fluorine can provide. Fluorine's electronegativity allows it to participate in favorable orthogonal multipolar interactions with the protein backbone, particularly with the electrophilic carbon of carbonyl groups (C–F···C=O). nih.gov The discovery that this interaction led to a five-fold increase in the potency of thrombin inhibitors is a prime example of its power. nih.govnih.gov Rational design can, therefore, involve positioning a fluorine atom on the pyrazole ligand to precisely engage with a backbone carbonyl in the target's binding site, an interaction that would be inaccessible to non-fluorinated analogues. acs.org

Molecular docking is an indispensable tool in this process. By simulating how a ligand fits into the active site of a protein, researchers can predict binding modes and affinities. nih.gov For pyrazole-5-fluorosulfate inhibitors of BuChE, molecular docking revealed that the fluorosulfate (B1228806) group enhanced binding affinity through a specific π-sulphur interaction within the binding groove of the enzyme. nih.govtandfonline.com This knowledge allows chemists to design new analogues that optimize this and other interactions, such as π-π stacking and halogen bonds, to improve potency and selectivity. tandfonline.com

Future Directions and Emerging Research Avenues for 5 3,4 Difluorophenyl 1h Pyrazole

Development of Advanced Synthetic Methodologies

While classical methods like the Vilsmeier-Haack reaction have been employed for the synthesis of related structures such as 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, future efforts are likely to focus on more efficient, sustainable, and versatile synthetic routes. mdpi.com The development of novel pyrazole (B372694) syntheses is a significant focus for organic chemists. chim.itresearchgate.net

Key areas for development include:

One-Pot and Multicomponent Reactions (MCRs): Designing syntheses that combine multiple steps into a single operation, such as the one-pot, three-step synthesis of polysubstituted pyrazoles, can improve efficiency and reduce waste. mdpi.com Strategies involving the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates generated in situ are promising. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents like water, microwave-assisted synthesis, and polymer-supported reagents are gaining traction for pyrazole synthesis to minimize environmental impact. dntb.gov.uascilit.com Ultrasonic irradiation is another green technique that has been successfully used to synthesize dihydropyrazole derivatives. researchgate.net

Advanced Catalysis: Exploring novel catalysts, such as the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, could offer higher yields and regioselectivity. researchgate.net The use of nano-ZnO as a catalyst has also been reported for pyrazole synthesis. researchgate.net

Late-Stage Functionalization: Techniques for 'late-stage' fluorination or other modifications allow for the diversification of complex pyrazole cores at a later point in the synthetic sequence. thieme-connect.de This is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.

Exploration of Novel Biological Targets

The pyrazole nucleus is a well-known scaffold with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai Derivatives of 5-(3,4-difluorophenyl)-1H-pyrazole are expected to be explored against a new generation of biological targets.

Emerging Therapeutic Targets:

| Target Class | Specific Target Example(s) | Potential Therapeutic Area | Relevant Findings for Pyrazole Derivatives |

| Protein Kinases | BRAF (V600E), VEGFR-2, EGFR | Oncology | 4,5-dihydropyrazole derivatives have been identified as potent inhibitors of the BRAF(V600E) mutation in melanoma. winthrop.edu Pyrazolo[3,4-d]pyrimidine derivatives have shown significant VEGFR-2 inhibition. nih.gov 1,3,5-triazine-based pyrazoles act as EGFR kinase inhibitors. rsc.org |

| Cell Cycle Regulation | Tubulin | Oncology | Pyrazole conjugates have been shown to inhibit tubulin polymerization, a mechanism distinct from many standard kinase inhibitors. nih.gov |

| Nuclear Receptors | Androgen Receptor | Oncology (Prostate Cancer) | Dihydropyrazole derivatives have been investigated as potential inhibitors of the androgen receptor for treating prostate cancer. physchemres.org |

| Metabolic Enzymes | Pyruvate Kinase M2 (PKM2) | Oncology | 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide derivatives have been discovered as activators of PKM2, a promising target in cancer metabolism. nih.gov |

| Bacterial Enzymes | Glucosamine-6-phosphate Synthase | Infectious Diseases | Dihydropyrazole derivatives have been studied for their antimicrobial activity with docking studies suggesting binding to Glucosamine-6-phosphate Synthase. researchgate.net |

Future research will likely involve screening this compound and its analogues against panels of these and other emerging targets to uncover new therapeutic potential. The difluoro-substitution pattern can significantly influence binding affinity and selectivity, making this an important area of investigation.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more precise, and more cost-effective. nih.gov These computational tools are exceptionally well-suited for optimizing lead compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build sophisticated QSAR models that correlate the structural features of pyrazole derivatives with their biological activities. physchemres.orgyoutube.com This allows for the prediction of the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. physchemres.orgyoutube.com For instance, a QSAR model for dihydropyrazoles showed a high correlation between experimental and predicted antiproliferative activities. physchemres.org

Virtual Screening and Target Identification: AI can rapidly screen vast virtual libraries of pyrazole derivatives against biological targets to identify potential hits. nih.gov These methods can also help in identifying new potential targets for existing compounds through inverse docking or proteome-wide screening simulations. nih.gov

ADME/Tox Prediction: A significant cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or toxicity. AI and ML models can predict these properties from a compound's structure alone, allowing researchers to filter out molecules with unfavorable profiles early in the discovery pipeline. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules optimized for specific properties, such as high potency against a target and good drug-like characteristics. nih.gov

The integration of these AI/ML approaches will undoubtedly accelerate the journey of this compound derivatives from initial hits to clinical candidates. nih.gov

Applications in Materials Science

The unique electronic properties of fluorinated pyrazoles make them attractive candidates for applications beyond medicine, particularly in materials science. sci-hub.se The electron-withdrawing nature of the difluorophenyl group can be leveraged to create materials with specific optical and electronic characteristics.

Organic Light-Emitting Diodes (OLEDs): Fluorinated pyrazoles are of interest as electron-deficient ligands for transition metal complexes used in OLEDs. sci-hub.se Pyrazole-containing materials have been successfully used as hole-transport layers in OLED devices, with one study reporting that a pyrazole-based device had 30% higher brightness and efficiency than a standard device. rsc.org The this compound core could be incorporated into new ligands for iridium(III) or other metal complexes to tune the emission color and improve device performance. sci-hub.seresearchgate.net

Fluorescent Chemosensors: The pyrazole scaffold can be functionalized to create chemosensors that detect specific ions or molecules through changes in fluorescence. chim.it The electronic properties of the 5-(3,4-difluorophenyl) group could be harnessed to modulate the sensor's sensitivity and selectivity.

Future work in this area will involve the synthesis and characterization of novel polymers and metal complexes incorporating the this compound unit to explore their full potential in advanced electronic and photonic applications.

Q & A

Q. What are the common synthetic routes for 5-(3,4-difluorophenyl)-1H-pyrazole and its derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation of fluorinated phenylhydrazines with β-diketones or β-ketoesters. For example, fluorinated phenylhydrazines can react with ethyl acetoacetate under reflux in ethanol to form pyrazole intermediates. Post-functionalization via cross-coupling (e.g., Suzuki–Miyaura) or electrophilic substitution introduces additional groups. Non-conventional methods, such as microwave-assisted synthesis, improve reaction efficiency and yield .

Q. How is structural characterization performed for fluorinated pyrazole derivatives?

Methodological Answer: X-ray crystallography is critical for determining dihedral angles between aromatic rings and pyrazole core stability. For this compound derivatives, dihedral angles between fluorophenyl groups and the pyrazole ring (e.g., 66.34° in ) influence steric and electronic properties. Spectroscopic techniques (¹H/¹³C NMR, IR) confirm regioselectivity, with fluorine substituents causing distinct upfield/downfield shifts in NMR .

Q. What biological screening strategies are used to evaluate pyrazole derivatives?

Methodological Answer: In vitro assays against bacterial strains (e.g., E. coli) or cancer cell lines assess antimicrobial/antitumor activity. For example, oxadiazole-pyrazole hybrids () are tested via microbroth dilution (MIC values) or MTT assays. In silico docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrases or cyclooxygenases .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Methodological Answer: Catalyst selection (e.g., Pd/Cu for cross-coupling) and solvent polarity adjustments (DMF vs. ethanol) enhance reaction efficiency. Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .

Q. How to resolve contradictions between crystallographic data and computational modeling results?

Methodological Answer: Discrepancies in dihedral angles (e.g., X-ray vs. DFT-optimized structures) arise from crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (C–H⋯π, F⋯F). Compare torsional angles in solution (NOESY NMR) with solid-state data to validate dynamic behavior .

Q. What computational strategies predict the pharmacokinetic properties of pyrazole derivatives?

Methodological Answer: SwissADME or pkCSM models predict LogP, bioavailability, and CYP450 interactions. Molecular dynamics (GROMACS) simulate membrane permeability. For this compound, fluorine atoms increase metabolic stability by reducing CYP2D6 affinity, as shown in .

Q. How to establish structure-activity relationships (SAR) for fluorinated pyrazoles?

Methodological Answer: Systematic substitution at pyrazole positions 1, 3, and 5 with electron-withdrawing (e.g., CF₃) or donating groups (e.g., OCH₃) modulates bioactivity. For instance, 3-trifluoromethyl derivatives () show enhanced antimicrobial potency due to increased lipophilicity. CoMFA or CoMSIA models quantify steric/electronic contributions .

Q. What crystallographic parameters influence the stability of fluorinated pyrazoles?

Methodological Answer: Envelope-configured pyrazole rings () with C–H⋯π interactions (distance: 2.7–3.1 Å) stabilize crystal lattices. Fluorine atoms participate in weak F⋯H-C hydrogen bonds (2.9 Å), reducing lattice energy. Thermal stability (TGA/DSC) correlates with packing density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.